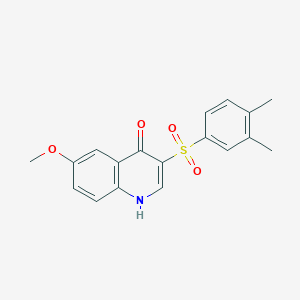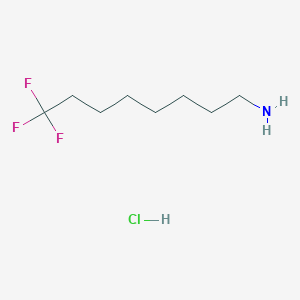
8,8,8-Trifluorooctan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8,8-Trifluorooctan-1-amine;hydrochloride is a chemical compound primarily used in scientific research. It belongs to the class of amine compounds and consists of eight carbon atoms, three fluorine atoms, and one amino group. The hydrochloride salt is a crystalline solid that has a characteristic smell and is highly soluble in water .
Preparation Methods
The synthesis of 8,8,8-Trifluorooctan-1-amine;hydrochloride involves several steps:
Addition of 1,1,1-trifluoro-3-iodopropane to n-butyl lithium in THF: This forms 8,8,8-trifluorooct-1-ene.
Treatment with HBr: This converts 8,8,8-trifluorooct-1-ene to 8,8,8-trifluorooctan-1-ol.
Conversion to the corresponding amine: This is achieved using an amine salt.
Treatment with concentrated hydrochloric acid: This final step yields this compound.
Chemical Reactions Analysis
8,8,8-Trifluorooctan-1-amine;hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It undergoes substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
Major Products: The major products depend on the type of reaction but can include oxides, simpler amines, and substituted derivatives
Scientific Research Applications
8,8,8-Trifluorooctan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Investigated for its antibacterial, antifungal, and antiparasitic properties.
Medicine: Studied for its potential in inhibiting the growth of cancer cells in vitro.
Industry: Utilized in the synthesis of other complex compounds and materials
Mechanism of Action
The mechanism by which 8,8,8-Trifluorooctan-1-amine;hydrochloride exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: It interacts with specific enzymes and proteins, altering their function.
Pathways Involved: It can affect metabolic pathways, leading to changes in cellular processes such as growth and replication
Comparison with Similar Compounds
8,8,8-Trifluorooctan-1-amine;hydrochloride can be compared with other similar compounds:
8,8,8-Trifluorooctan-1-amine: Similar in structure but lacks the hydrochloride component.
8,8,8-Trifluorooctan-1-ol: An intermediate in the synthesis of the amine;hydrochloride.
1,1,1-Trifluoro-3-iodopropane: A precursor in the synthesis process.
Uniqueness: The presence of the trifluoromethyl group and the hydrochloride salt makes it unique in terms of reactivity and solubility .
Properties
IUPAC Name |
8,8,8-trifluorooctan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F3N.ClH/c9-8(10,11)6-4-2-1-3-5-7-12;/h1-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLHHGYTINLQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(F)(F)F)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2833027.png)
![Tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2833028.png)
![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2833029.png)
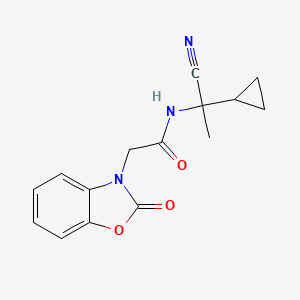
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2833031.png)
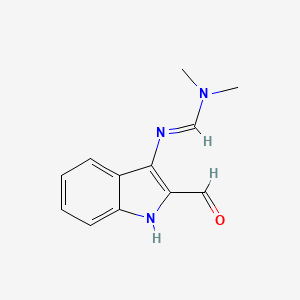
![2-cyclohexyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2833034.png)
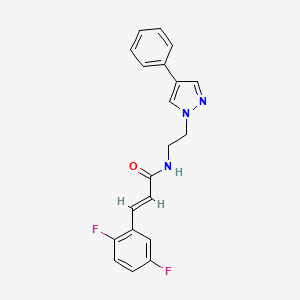

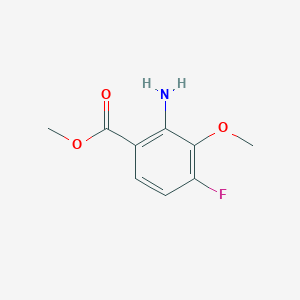
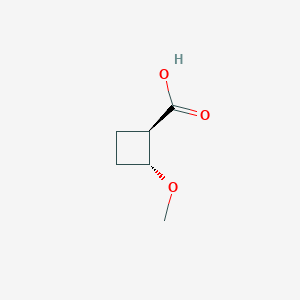
![N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2833044.png)
![Propan-2-yl 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2833047.png)
